4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide is an organic compound that features a complex structure with various functional groups, including a methoxy group, a nitro group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by the reaction with methyl isothiocyanate to form the carbothioamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and thiocarbamoylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carbothioamide groups also contribute to the compound’s reactivity and interactions with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitro group and aromatic structure but lacks the methoxy and carbothioamide groups.
4-Methoxy-N-methylaniline: Contains the methoxy and methylamino groups but lacks the nitro and carbothioamide groups.
N-Methyl-4-nitroaniline: Contains the nitro and methylamino groups but lacks the methoxy and carbothioamide groups.
Uniqueness
4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21010-35-5 |
---|---|
Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-(4-nitrophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H14N2O3S/c1-16(12-5-7-13(8-6-12)17(18)19)15(21)11-3-9-14(20-2)10-4-11/h3-10H,1-2H3 |
InChI Key |
IDQOTPHZCZWMJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=S)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.